molecular formula C10H12N2O3S4 B173741 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone CAS No. 123845-13-6

2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

Cat. No. B173741
M. Wt: 336.5 g/mol
InChI Key: RLWJGCWKGZEFCF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is a thiazolidinone derivative that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been synthesized using various methods, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been extensively studied.

Mechanism Of Action

The mechanism of action of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is not fully understood. However, it is believed that this compound exerts its therapeutic effects by modulating various signaling pathways in the body. It has been shown to inhibit the production of pro-inflammatory cytokines and reduce oxidative stress.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone have been extensively studied. This compound has been shown to reduce inflammation, oxidative stress, and cell proliferation. It has also been shown to induce apoptosis in cancer cells.

Advantages And Limitations For Lab Experiments

One of the main advantages of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone is its ability to inhibit the growth of bacteria and fungi. This makes it a potential candidate for the development of new antimicrobial agents. However, this compound has limitations in terms of its solubility and stability, which can affect its efficacy in lab experiments.

Future Directions

There are several future directions for the study of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone. One potential direction is the development of new antimicrobial agents based on this compound. Another direction is the investigation of its potential as a therapeutic agent for the treatment of inflammatory and oxidative stress-related diseases. Additionally, the use of this compound in combination with other drugs for the treatment of cancer is an area of future research.

Synthesis Methods

The synthesis of 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has been reported using different methods. One of the most commonly used methods involves the reaction of 2-mercapto-1,3-thiazole-4-carboxylic acid with ethyl chloroacetate to produce ethyl 2-(2-sulfanylidenethiazolidin-3-yl)acetate. This intermediate is then reacted with ethyl chloroacetate and sodium ethoxide to obtain 2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone.

Scientific Research Applications

2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone has shown potential therapeutic applications in various scientific research fields. This compound has been studied for its anti-inflammatory, antioxidant, and anticancer properties. It has also been investigated for its ability to inhibit the growth of bacteria and fungi.

properties

CAS RN

123845-13-6

Product Name

2-[2-Oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

Molecular Formula

C10H12N2O3S4

Molecular Weight

336.5 g/mol

IUPAC Name

2-[2-oxo-2-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethoxy]-1-(2-sulfanylidene-1,3-thiazolidin-3-yl)ethanone

InChI

InChI=1S/C10H12N2O3S4/c13-7(11-1-3-18-9(11)16)5-15-6-8(14)12-2-4-19-10(12)17/h1-6H2

InChI Key

RLWJGCWKGZEFCF-UHFFFAOYSA-N

SMILES

C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S

Canonical SMILES

C1CSC(=S)N1C(=O)COCC(=O)N2CCSC2=S

synonyms

3,3'-[Oxybis(1-oxo-2,1-ethanediyl)]bis-2-thiazolidinethione

Origin of Product

United States

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